In Vitro CCR5 Antagonism Activity
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibits antagonist activity at the human CCR5 receptor with an IC50 of 7,800 nM (7.8 µM) in a cell-based assay [1]. No direct, head-to-head comparative data for its closest analogs (e.g., 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid) was found in the peer-reviewed literature.
| Evidence Dimension | CCR5 Antagonism (IC50) |
|---|---|
| Target Compound Data | 7,800 nM (7.8 µM) |
| Comparator Or Baseline | No direct comparator data found. Baseline (no inhibition) is implicit. |
| Quantified Difference | N/A - Requires a specific comparator to calculate a difference. |
| Conditions | Human MOLT4 cells expressing CCR5; assessed as inhibition of CCL5-induced calcium mobilization after 1 hour [1]. |
Why This Matters
This quantifiable IC50 provides a definitive benchmark for CCR5 target engagement, a key parameter for medicinal chemists optimizing this scaffold, and directly supports the compound's application in HIV and inflammation research as stated in its patent use.
- [1] BindingDB. BDBM50351145 (CHEMBL1817910). IC50: 7.80E+3 nM. View Source
